N-(4-methyl-2-pyrimidinyl)hexadecanamide
Description
N-(4-Methyl-2-pyrimidinyl)hexadecanamide is a synthetic fatty acid amide derivative characterized by a hexadecanamide backbone substituted with a 4-methylpyrimidinyl group at the nitrogen atom.
Properties
Molecular Formula |
C21H37N3O |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
N-(4-methylpyrimidin-2-yl)hexadecanamide |
InChI |
InChI=1S/C21H37N3O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(25)24-21-22-18-17-19(2)23-21/h17-18H,3-16H2,1-2H3,(H,22,23,24,25) |
InChI Key |
BZXMYAYZDPSEOP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NC=CC(=N1)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NC=CC(=N1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
The following table summarizes key structural analogs of hexadecanamide, their biological activities, and physicochemical properties based on available research:
Key Observations:
- Pharmacological Activity: Substitutions significantly alter biological function. For example, the 4-methoxy-2-nitrophenyl group in N-(4-Methoxy-2-nitrophenyl)hexadecanamide confers analgesic properties, likely through interactions with nociceptive pathways . In contrast, unmodified hexadecanamide enhances sperm motility via protein regulation .
- Physicochemical Properties : Bulkier substituents (e.g., pseudo-ceramide derivatives) increase molecular weight and lipophilicity, favoring topical applications in dermatology . Simpler analogs like N-benzylhexadecanamide exhibit shorter HPLC retention times, suggesting moderate polarity .
- Drug-Likeness : Hexadecanamide itself faces challenges in drug development due to high lipophilicity (miLogP >5), limiting oral bioavailability . Structural modifications (e.g., polar groups in pseudo-ceramides) may improve solubility and therapeutic applicability .
Research Findings and Pharmacological Profiles
Analgesic Derivatives
N-(4-Methoxy-2-nitrophenyl)hexadecanamide demonstrated 50–60% reduction in formalin-induced nociception in rodent models, comparable to palmitoylethanolamide but with prolonged efficacy . The nitro and methoxy groups may enhance receptor binding affinity, though exact targets (e.g., PPAR-α, TRPV1) remain unconfirmed.
Metabolic and Reproductive Roles
Unmodified hexadecanamide upregulated PAOX (polyamine oxidase) and CA2 (carbonic anhydrase 2) in sperm cells, enhancing motility by 25% in vitro . This contrasts with oleamide and stearoyl ethanolamide, which primarily modulate neurotransmission and inflammation .
Physicochemical and Drug-Likeness Considerations
- Lipophilicity : Hexadecanamide derivatives exhibit miLogP values ranging from 5.2 (unmodified) to 8.1 (pseudo-ceramide), exceeding the optimal range for oral drugs (LogP 2–5) .
- Rotatable Bonds : Derivatives with flexible substituents (e.g., hydroxyethyl groups) show improved membrane permeability but reduced metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
